molecular formula C10H11ClO2 B1370263 1-(4-Chloro-2-ethoxyphenyl)ethanone

1-(4-Chloro-2-ethoxyphenyl)ethanone

Cat. No.: B1370263
M. Wt: 198.64 g/mol
InChI Key: YIGUPDMBYCJUBO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-ethoxyphenyl)ethanone is an aromatic ketone with the molecular formula C${10}$H${11}$ClO$_{2}$. Its structure features a phenyl ring substituted with a chlorine atom at the para-position (C4) and an ethoxy group at the ortho-position (C2), linked to an acetyl group (C=O). The electron-withdrawing chlorine and electron-donating ethoxy group create unique electronic effects, influencing reactivity in substitution and coupling reactions .

Properties

IUPAC Name

1-(4-chloro-2-ethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGUPDMBYCJUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292652
Record name 1-(4-Chloro-2-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151945-85-6
Record name 1-(4-Chloro-2-ethoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151945-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Structurally related compounds differ in substituent types, positions, and functional groups. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Key Differences
1-(4-Chloro-2-ethoxyphenyl)ethanone (Target) Cl (C4), OCH$2$CH$3$ (C2) C${10}$H${11}$ClO$_2$ Reference compound
1-(5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl)ethanone Cl (C5), OH (C2), CH$_2$OH (C3) C$9$H$9$ClO$_3$ Hydroxy and hydroxymethyl groups increase polarity
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone Cl (C2), OCH$_3$ (C2, C4) C${10}$H${11}$ClO$_3$ Dimethoxy groups enhance electron density
2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethanone Cl (C4'), OCH$2$CH$3$ (C4) C${16}$H${15}$ClO$_2$ Ethoxy at para instead of ortho position
1-(4-Chloro-2-fluoro-5-methylphenyl)ethanone Cl (C4), F (C2), CH$_3$ (C5) C$9$H$8$ClFO Fluorine and methyl substituents alter steric effects

Physical Properties

Substituent positions and functional groups significantly impact melting points, solubility, and stability:

  • Solubility :

    • Hydroxy and methoxy groups (e.g., in compounds) enhance water solubility via hydrogen bonding, whereas ethoxy and chloro groups render the target compound more lipophilic .

Key Research Findings

  • Electronic Effects : The ortho-ethoxy group in the target compound induces steric hindrance, slowing electrophilic substitution compared to para-substituted analogs .
  • Biological Activity: Chloro and ethoxy groups are associated with antimicrobial properties. For instance, metal complexes of similar acetophenones exhibit enhanced antifungal activity compared to parent ligands .

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